N-(2-cyclohexyl-2-hydroxyethyl)pivalamide
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Overview
Description
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide: is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.348 g/mol . This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a pivalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide typically involves the reaction of pivaloyl chloride with 2-cyclohexyl-2-hydroxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclohexyl-2-hydroxyethyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Formation of cyclohexyl ketone or cyclohexyl carboxylic acid.
Reduction: Formation of N-(2-cyclohexyl-2-hydroxyethyl)amine.
Substitution: Formation of N-(2-cyclohexyl-2-haloethyl)pivalamide.
Scientific Research Applications
N-(2-cyclohexyl-2-hydroxyethyl)pivalamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)pivalamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)pivalamide
- N-(2-cyclohexyl-2-hydroxyethyl)acetamide
- N-(2-cyclohexyl-2-hydroxyethyl)propionamide
Comparison: N-(2-cyclohexyl-2-hydroxyethyl)pivalamide is unique due to the presence of the pivalamide moiety, which provides steric hindrance and stability to the compound. This makes it more resistant to hydrolysis and oxidation compared to similar compounds. Additionally, the cyclohexyl group enhances its hydrophobic interactions, making it more effective in certain biological and chemical applications.
Properties
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)12(16)14-9-11(15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMFNBRMCHBAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1CCCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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